molecular formula C20H18O6 B2451010 (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate CAS No. 210361-52-7

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate

Cat. No.: B2451010
CAS No.: 210361-52-7
M. Wt: 354.358
InChI Key: HWTDEMYBMLQLRS-ZDLGFXPLSA-N
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Description

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core with a propionate ester group and a dimethoxybenzylidene moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-4-19(21)25-13-6-7-14-16(11-13)26-18(20(14)22)10-12-5-8-15(23-2)17(9-12)24-3/h5-11H,4H2,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTDEMYBMLQLRS-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate typically involves a multi-step process. One common method starts with the preparation of the benzofuran core, followed by the introduction of the dimethoxybenzylidene group through a condensation reaction. The final step involves esterification to introduce the propionate group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound has potential applications in studying enzyme interactions and cellular processes. Its structural features make it a candidate for probing biological pathways and understanding molecular mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Research focuses on its ability to interact with specific molecular targets, offering possibilities for drug development and disease treatment.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(3,4-dimethoxybenzylidene)nicotinohydrazide monohydrate
  • N’-(3,4-dimethoxybenzylidene)-3-(4,5-diphenyl-1H-imidazol-1-yl)propanohydrazide
  • (E)-N’-(3,4-dimethoxybenzylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide

Uniqueness

What sets (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate apart from similar compounds is its specific structural arrangement, which imparts unique chemical and biological properties

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22O5C_{22}H_{22}O_5, and it possesses a molecular weight of 366.41 g/mol. The compound features a benzofuran core with a dimethoxybenzylidene substituent, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in disease pathways, such as glycogen synthase kinase 3 beta (GSK-3β), which is implicated in cancer and neurodegenerative diseases .
  • Antioxidant Activity : The compound exhibits antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals .
  • Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.

Anticancer Activity

Research has demonstrated that this compound shows promising anticancer effects. In vitro studies indicate significant cytotoxicity against various cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)6.40 ± 0.26
A549 (Lung)22.09 ± 0.32

These results suggest that the compound could be developed as a potential chemotherapeutic agent.

Antioxidant Activity

The compound's antioxidant capacity was evaluated using DPPH radical scavenging assays and other methods. Results indicated a significant ability to reduce oxidative stress markers in cellular models, supporting its potential use in preventing oxidative damage associated with various diseases .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibited antimicrobial activity against several bacterial strains in preliminary screenings. This suggests a broader therapeutic application beyond oncology.

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Neuroprotection : A study focusing on neuroblastoma cells demonstrated that treatment with the compound led to increased levels of phosphorylated GSK-3β, indicating its role as a neuroprotective agent .
  • Anti-inflammatory Effects : Research has also indicated that the compound may modulate inflammatory pathways, although further studies are required to elucidate the specific mechanisms involved.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate, and how are reaction conditions optimized?

Synthesis typically involves condensation reactions between substituted benzofuran precursors and activated carbonyl derivatives. Key steps include:

  • Deprotonation and alkylation : Sodium hydride (NaH) in tetrahydrofuran (THF) is used to activate phenolic hydroxyl groups, enabling benzylidene formation .
  • Solvent and temperature control : Reactions are conducted in anhydrous solvents (e.g., THF, 1,4-dioxane) at 0°C to room temperature to minimize side reactions .
  • Catalyst selection : Bases like K₂CO₃ facilitate nucleophilic substitutions, as seen in propargyl bromide reactions .
    Optimization focuses on yield improvement via stoichiometric adjustments (e.g., equimolar ratios of reactants) and purification by recrystallization or column chromatography .

Q. What spectroscopic and chromatographic techniques are used to confirm the structure and purity of this compound?

  • NMR spectroscopy : Characteristic peaks include δ4.7–4.8 ppm (alkyne protons in Z-configuration) and δ3.7–3.8 ppm (methoxy groups) .
  • FT-IR : Stretching vibrations at ~1,660–1,698 cm⁻¹ confirm carbonyl (C=O) groups .
  • Mass spectrometry (MS) : High-resolution MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase chromatography with UV detection monitors purity, particularly for isomer separation .

Advanced Research Questions

Q. How do researchers address challenges in maintaining stereochemical integrity during scale-up synthesis?

The Z-isomer’s stability is sensitive to light, temperature, and pH. Strategies include:

  • Low-temperature storage : Prevents thermal isomerization .
  • Inert atmosphere : Reduces oxidative degradation during reactions .
  • Real-time monitoring : Use of inline FT-IR or Raman spectroscopy detects intermediate isomerization .
    Comparative studies with analogous compounds (e.g., ethyl (Z)-2-(2-fluorobenzylidene) derivatives) highlight the role of substituents in stabilizing the Z-configuration .

Q. How can conflicting spectral data between computational predictions and experimental results be resolved?

Discrepancies often arise from solvent effects or conformational flexibility. Methodological solutions include:

  • DFT calculations : Simulate NMR chemical shifts in explicit solvents (e.g., DMSO-d₆) to match experimental data .
  • 2D NMR techniques : NOESY or COSY correlations clarify spatial arrangements of methoxy and benzylidene groups .
  • Cross-validation : Combine MS, elemental analysis, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities .

Q. What analytical strategies differentiate degradation products from synthetic impurities?

  • Accelerated degradation studies : Expose the compound to heat/UV light and analyze products via LC-MS/MS .
  • Isotopic labeling : Track degradation pathways using ¹³C-labeled methoxy groups .
  • Comparative metabolomics : Map degradation profiles against synthetic byproducts using high-resolution MS .

Q. How do structural modifications (e.g., sulfonate vs. propionate substituents) influence physicochemical properties?

  • Solubility : Sulfonate groups enhance aqueous solubility compared to propionate esters, as seen in analogs like (2Z)-2-(2,3-dimethoxybenzylidene)-4-chlorobenzenesulfonate derivatives .
  • Stability : Electron-withdrawing substituents (e.g., sulfonate) reduce hydrolysis rates compared to ester groups .
  • Bioactivity : Methoxy groups at 3,4-positions enhance π-π stacking with biological targets, as observed in benzofuran-based natural products .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to reconcile discrepancies in reported synthetic yields?

  • Systematic parameter screening : Vary solvents (polar vs. nonpolar), catalysts (NaH vs. K₂CO₃), and temperatures to identify optimal conditions .
  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., solvent purity, reaction time) .
  • Reproducibility protocols : Cross-validate results with independent labs using identical starting materials .

Q. What role do the 3,4-dimethoxy groups play in the compound’s reactivity and spectroscopic signatures?

  • Electron-donating effects : Methoxy groups activate the benzylidene moiety for nucleophilic attacks, as shown in benzofuran syntheses .
  • NMR shielding : Methoxy protons resonate at δ3.7–3.8 ppm, while adjacent aromatic protons show deshielding due to conjugation .
  • Oxidative stability : Methoxy substituents reduce radical-mediated degradation compared to hydroxyl analogs .

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